molecular formula C21H25ClN6O B2431527 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide CAS No. 2310123-79-4

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide

Katalognummer: B2431527
CAS-Nummer: 2310123-79-4
Molekulargewicht: 412.92
InChI-Schlüssel: MYOHFNXNOVYOJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H25ClN6O and its molecular weight is 412.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a triazole ring fused to a pyridazine ring, an azetidine moiety, and a chlorophenyl group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁ClN₄O
  • Molecular Weight : 350.93 g/mol

Structural Features

FeatureDescription
Triazole RingContributes to the compound's pharmacological properties
Pyridazine RingProvides additional stability and reactivity
Azetidine MoietyEnhances binding affinity to biological targets
Chlorophenyl GroupImparts lipophilicity and potential receptor interactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases, altering cellular signaling pathways.
  • Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), influencing signal transduction mechanisms.
  • Nucleic Acid Interaction : The structure allows for potential interactions with DNA and RNA, which may inhibit replication or transcription processes.

Pharmacological Studies

Recent studies have explored the biological effects of this compound on various cell lines and organisms. Key findings include:

  • Antimicrobial Activity : The compound exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth.
  • Cytotoxicity Assessment : Evaluations on human embryonic kidney (HEK-293) cells demonstrated low cytotoxicity, suggesting a favorable safety profile for further development.
  • Anti-inflammatory Properties : Preliminary tests indicated that the compound could reduce inflammatory markers in vitro.

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

  • Case Study 1 : A study reported that derivatives of this compound demonstrated potent anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
  • Case Study 2 : Another investigation assessed the anti-inflammatory effects of similar triazolo-pyridazine compounds, revealing significant reductions in pro-inflammatory cytokines in treated cell cultures .

Comparative Analysis of Related Compounds

A comparison with structurally related compounds provides insights into the unique efficacy of this compound:

Compound NameIC50 (μM)Activity Type
This compound1.35 - 2.18Anti-tubercular
Compound A (similar structure)5.0Anti-tubercular
Compound B (related triazole derivative)10.0Anti-inflammatory

Eigenschaften

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(2-chlorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O/c1-21(2,3)20-24-23-17-9-10-18(25-28(17)20)27-12-15(13-27)26(4)19(29)11-14-7-5-6-8-16(14)22/h5-10,15H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOHFNXNOVYOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.